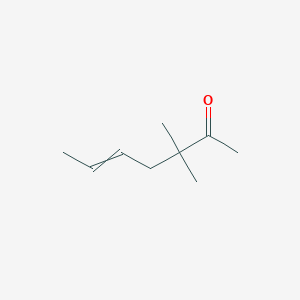

3,3-Dimethylhept-5-en-2-one

Description

Research Rationale and Scope of Investigation for 3,3-Dimethylhept-5-en-2-one

Research into compounds like this compound is driven by the broader goal of developing new synthetic methodologies and understanding the principles of chemical reactivity. The investigation of such molecules typically encompasses several key areas:

Synthesis: Developing efficient and selective methods for the preparation of this compound and related structures is a primary objective. This can involve exploring various synthetic routes and reaction conditions.

Reactivity Studies: A significant part of the research focuses on how the ketone and alkene groups in this compound react under different conditions. This includes studying their behavior in the presence of various reagents to achieve selective transformations of one functional group over the other. For instance, the alkene can undergo addition reactions, while the ketone can be targeted by nucleophiles.

Spectroscopic and Structural Characterization: Detailed analysis using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy is crucial to confirm the structure and purity of the compound. This data provides valuable insights into the molecule's electronic and geometric properties.

Application as a Building Block: Molecules with multiple functional groups, such as this compound, are often explored as versatile building blocks for the synthesis of more complex molecules. The ability to selectively manipulate each functional group allows for the stepwise construction of intricate molecular architectures.

The study of α,α-disubstituted ketones, in general, is significant because this structural motif is present in various natural products and biologically active compounds. nih.gov Therefore, understanding the chemistry of representative examples like this compound contributes to the broader field of organic synthesis and medicinal chemistry.

Below are some of the known physical and spectroscopic properties of a related compound, 3,3-Dimethylhex-5-en-2-one, which provides a reference for the types of data investigated for such molecules.

Table 1: Physicochemical Properties of 3,3-Dimethylhex-5-en-2-one nih.gov

| Property | Value |

| Molecular Formula | C8H14O |

| Molecular Weight | 126.20 g/mol |

| XLogP3-AA | 1.9 |

| Monoisotopic Mass | 126.104465066 Da |

Table 2: Spectroscopic Data for 3,3-Dimethylhex-5-en-2-one nih.gov

| Spectroscopy Type | Data |

| GC-MS | Top 5 Peaks: 55 (99.99), 43 (47.63), 83 (47.14), 108 (10.59), 111 (10.24) |

| 13C NMR | Spectra available from John Wiley & Sons, Inc. |

| IR Spectra | Vapor phase IR spectra available from John Wiley & Sons, Inc. |

Structure

3D Structure

Properties

CAS No. |

88356-09-6 |

|---|---|

Molecular Formula |

C9H16O |

Molecular Weight |

140.22 g/mol |

IUPAC Name |

3,3-dimethylhept-5-en-2-one |

InChI |

InChI=1S/C9H16O/c1-5-6-7-9(3,4)8(2)10/h5-6H,7H2,1-4H3 |

InChI Key |

MWBZCOVFOJSXNV-UHFFFAOYSA-N |

Canonical SMILES |

CC=CCC(C)(C)C(=O)C |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 3,3 Dimethylhept 5 En 2 One

Reactivity of the Ketone Moiety

The ketone functional group, a carbonyl (C=O) bonded to two carbon atoms, is characterized by the polarity of its double bond. The more electronegative oxygen atom draws electron density from the carbonyl carbon, rendering it electrophilic and susceptible to attack by nucleophiles. However, the reactivity of the ketone in 3,3-Dimethylhept-5-en-2-one is significantly influenced by the adjacent bulky 3,3-dimethyl substitution.

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of aldehydes and ketones. tandfonline.comchemistrysteps.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of the alkoxide yields an alcohol. libretexts.org

For this compound, the rate and feasibility of nucleophilic addition are governed by two main factors: electronics and sterics. chemistrysteps.com Electronically, ketones are generally less reactive than aldehydes because the two alkyl groups attached to the carbonyl carbon are electron-donating, which slightly reduces the partial positive charge on the carbon. chemistrysteps.com

The most significant factor for this compound is steric hindrance. The presence of two methyl groups on the α-carbon (the C3 position) creates a sterically congested environment around the carbonyl group. smolecule.com This bulkiness impedes the approach of nucleophiles, making reactions slower compared to less hindered ketones like acetone. libretexts.org The effectiveness of a nucleophilic attack is dependent on the size of the attacking nucleophile; smaller nucleophiles will react more readily than larger, bulkier ones.

Alpha-Proton Reactivity and Enolate Chemistry

Hydrogens on a carbon atom adjacent to a carbonyl group (α-hydrogens) are weakly acidic. libretexts.org Their pKa is typically in the range of 19-21 for ketones, which is significantly more acidic than hydrogens in alkanes (pKa ≈ 50). libretexts.orglibretexts.orgopenstax.org This increased acidity is due to the resonance stabilization of the resulting conjugate base, the enolate ion. libretexts.org When an α-proton is removed by a base, the negative charge on the α-carbon can be delocalized onto the electronegative oxygen atom. libretexts.org

This compound has two sets of α-protons:

The three protons on the C1 methyl group.

The two protons on the C4 methylene (B1212753) group.

Deprotonation can lead to two different enolates. The removal of a C1 proton results in the kinetic enolate . This process is faster because the C1 protons are less sterically hindered. youtube.com The removal of a C4 proton leads to the thermodynamic enolate , which is the more stable enolate because it results in a more substituted double bond. masterorganicchemistry.com The formation of the kinetic enolate is favored by using a strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures, while the thermodynamic enolate is favored by using a smaller, strong base (like sodium ethoxide) at higher temperatures, allowing equilibrium to be established. youtube.commasterorganicchemistry.com

These enolates are potent nucleophiles and can react with various electrophiles, such as alkyl halides, to form new carbon-carbon bonds at the α-position. masterorganicchemistry.com

Oxidative Transformations, Including Baeyer-Villiger Rearrangements to Esters

The ketone group can undergo oxidative transformations. A notable example is the Baeyer-Villiger oxidation, which converts a ketone into an ester by inserting an oxygen atom adjacent to the carbonyl group. wikipedia.orgthieme-connect.de This reaction is typically carried out using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). youtube.com

The mechanism involves the nucleophilic addition of the peroxyacid to the carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate. wikipedia.orgthieme-connect.de This is followed by the migration of one of the alkyl groups from the carbonyl carbon to the adjacent oxygen of the peroxy group, which occurs in a concerted fashion with the departure of a carboxylate leaving group. wikipedia.orgthieme-connect.de

The regioselectivity of the Baeyer-Villiger reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The general order of migration is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. thieme-connect.de

In this compound, the two groups attached to the carbonyl are a methyl group (C1) and a neopentyl-like group (the rest of the carbon chain starting at C3). The neopentyl-like group is a primary alkyl group. Based on migratory aptitude, the primary alkyl group has a slightly higher tendency to migrate than the methyl group. Therefore, two ester products are possible, with the migration of the larger alkyl group being slightly favored.

Reactivity of the Alkene Moiety

The carbon-carbon double bond (C5=C6) in this compound is an electron-rich region due to the presence of the π-bond. This makes it nucleophilic and susceptible to attack by electrophiles.

Electrophilic Addition Reactions Across the Carbon-Carbon Double Bond

The most common reaction of alkenes is electrophilic addition. In this reaction, the π-bond of the alkene acts as a nucleophile, attacking an electrophile. This initial step forms a carbocation intermediate and a new single bond. fiveable.me The carbocation is then attacked by a nucleophile to form the final addition product. fiveable.me

When an unsymmetrical reagent like a hydrogen halide (H-X) adds to an unsymmetrical alkene, the reaction follows Markovnikov's rule. This rule states that the hydrogen atom of H-X adds to the carbon of the double bond that already has more hydrogen atoms, while the halide (X) adds to the more substituted carbon. copernicus.org This regioselectivity is due to the formation of the more stable carbocation intermediate (tertiary > secondary > primary). copernicus.org

In this compound, the double bond is between C5 and C6. C5 is bonded to one hydrogen, and C6 is bonded to one hydrogen (as part of a methyl group). In an addition reaction with HBr, the electrophile (H+) will add to the double bond to form the most stable carbocation. Addition of H+ to C6 would create a secondary carbocation at C5, while addition to C5 would create a secondary carbocation at C6. The stability is similar, but electronic effects from the rest of the molecule can influence the outcome. The resulting carbocation is then attacked by the bromide ion (Br-) to yield the final halogenated ketone.

Cycloaddition Reactions

Alkenes can participate in cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct. The most well-known of these is the Diels-Alder reaction, a [4+2] cycloaddition. wikipedia.org This reaction involves a conjugated diene and an alkene (referred to as the dienophile) to form a six-membered ring. wikipedia.org

In this context, this compound can act as the dienophile. For the Diels-Alder reaction to be efficient, the dienophile is often substituted with an electron-withdrawing group. While the ketone in this compound is not directly conjugated with the double bond, the alkene can still participate in cycloadditions, though it may be less reactive than α,β-unsaturated ketones. princeton.eduacs.org The reaction with a simple diene, such as 1,3-butadiene, would result in the formation of a substituted cyclohexene (B86901) ring. The stereochemistry and regiochemistry of the product would depend on the specific diene and reaction conditions used.

Olefin Metathesis Reactions for Structural Diversification

Olefin metathesis is a powerful organic reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, often catalyzed by transition metal complexes like those containing ruthenium or molybdenum. thieme-connect.com For this compound, the terminal double bond between C-5 and C-6 is a reactive site for such transformations, enabling significant structural diversification.

Two primary types of olefin metathesis are particularly relevant:

Cross-Metathesis (CM): This reaction involves the interaction of this compound with another olefin. Depending on the reaction partner, this can lead to the elongation or modification of the side chain. For instance, reacting it with a simple alkene like ethylene (B1197577) could, in principle, lead to the formation of 3,3-dimethyl-4-penten-2-one, although the reaction equilibrium would need to be carefully managed. wikipedia.org More complex alkenes can be used to introduce new functional groups at the terminus of the molecule.

Ring-Closing Metathesis (RCM): If this compound is first modified to contain a second terminal alkene, RCM can be employed to form cyclic structures. wikipedia.orgorganic-chemistry.org This powerful technique is widely used for constructing five- to seven-membered rings. wikipedia.orgharvard.edu The presence of the gem-dimethyl group can favorably influence the rate and equilibrium of such cyclizations, an effect known as the Thorpe-Ingold effect. wikipedia.org

The general scheme for these reactions is catalyzed by a metal alkylidene complex. The Chauvin mechanism, which is widely accepted, proposes a [2+2] cycloaddition between the catalyst's metal-carbon double bond and the substrate's alkene to form a metallacyclobutane intermediate. wikipedia.org This intermediate then undergoes a retro-[2+2] cycloaddition to release a new alkene product and a new metal alkylidene, which continues the catalytic cycle.

| Reaction Type | Reactant(s) | Catalyst Example | Potential Product(s) | Significance |

|---|---|---|---|---|

| Cross-Metathesis | This compound + Alkene (R-CH=CH₂) | Grubbs' Catalyst | Modified side-chain ketones | Chain elongation/functionalization |

| Ring-Closing Metathesis | Diene derived from this compound | Schrock Catalyst | Cyclic ketones | Formation of carbocyclic systems |

Influence of Geminal Dimethyl Substitution on Reaction Selectivity and Rate

The pair of methyl groups on the carbon atom alpha to the carbonyl group (C-3) is a defining feature of this compound. This "gem-dimethyl" substitution exerts significant control over the molecule's reactivity through both steric and electronic effects.

Steric Hindrance Effects on Reaction Pathways

Steric hindrance from the bulky gem-dimethyl group plays a crucial role in dictating how other molecules can approach and react with the ketone.

Nucleophilic Attack at the Carbonyl Carbon: The carbonyl carbon is electrophilic and a primary site for nucleophilic attack. However, the two methyl groups at the adjacent C-3 position create a sterically congested environment, shielding this carbon from the approach of bulky nucleophiles. This can significantly slow down or even prevent reactions that would otherwise readily occur with less substituted ketones. researchgate.net

Reactions at the α-Carbon: Many ketone reactions proceed via an enol or enolate intermediate, involving the removal of a proton from the α-carbon. libretexts.org In this compound, the C-3 carbon has no α-hydrogens. Therefore, enolization can only occur towards the C-1 methyl group. This completely dictates the regioselectivity of reactions such as α-halogenation or aldol (B89426) condensations, forcing them to occur exclusively at the C-1 position.

The Thorpe-Ingold Effect: In intramolecular reactions, the gem-dimethyl group can accelerate cyclization. wikipedia.orgchem-station.com This phenomenon, also known as the Thorpe-Ingold or gem-dialkyl effect, arises because the methyl groups compress the bond angle between the reacting chains, bringing the reactive ends closer together. chem-station.comlucp.net This pre-organization reduces the entropic barrier to ring formation, increasing the reaction rate. chem-station.com For example, if the terminal end of the heptene (B3026448) chain were functionalized, the gem-dimethyl group would promote an intramolecular cyclization reaction. wikipedia.org

| Reaction Type | Reactive Site | Steric Effect of Gem-Dimethyl Group | Outcome |

|---|---|---|---|

| Nucleophilic Addition (e.g., Grignard) | Carbonyl Carbon (C-2) | Shielding of the electrophilic carbon | Decreased reaction rate, especially with bulky nucleophiles |

| Enolate Formation | Alpha-Carbon (C-3) | No α-hydrogens available | Enolization forced towards C-1 methyl group |

| Intramolecular Cyclization | Between termini of a modified chain | Thorpe-Ingold Effect (Angle Compression) | Increased rate of ring formation |

Electronic Inductive Effects on Functional Group Reactivity

Electronically, alkyl groups are weakly electron-donating through an inductive effect. The two methyl groups at the C-3 position contribute to this effect, influencing the reactivity of the adjacent carbonyl group.

Mechanistic Investigations of Key Transformations

Understanding the detailed mechanisms of reactions involving this compound is crucial for controlling reaction outcomes. This involves studying reaction rates and identifying the transient species that form during the transformation.

Kinetic Studies of Reaction Processes

Kinetic studies measure how the rate of a reaction changes with concentration and temperature, providing insight into the reaction mechanism's rate-determining step. For reactions involving ketones structurally similar to this compound, several key findings have been established.

For instance, in a study on the atmospheric degradation of 3,3-dimethylbutanone (a structurally similar ketone) by OH radicals, the reaction rate was determined using relative rate methods. copernicus.org Such experiments typically monitor the disappearance of the reactant and a reference compound of known reactivity over time. copernicus.org The rate coefficient for the reaction of 3,3-dimethylbutanone with OH radicals was found to be (1.26 ± 0.05) × 10⁻¹² cm³ molecule⁻¹ s⁻¹. copernicus.org This type of kinetic data is vital for understanding the compound's stability and reaction pathways.

For reactions that proceed via an enol intermediate, such as acid-catalyzed α-halogenation, kinetic studies have shown that the rate of halogenation is independent of the halogen concentration but first order in both the ketone and the acid catalyst. libretexts.org This indicates that the rate-determining step is the formation of the enol, not the subsequent attack by the halogen. libretexts.org

| Reaction | Rate Law Example | Rate-Determining Step | Influencing Factor |

|---|---|---|---|

| Radical Abstraction (e.g., with OH•) | Rate = k[Ketone][Radical] | Hydrogen atom abstraction | Bond dissociation energy of C-H bonds |

| Acid-Catalyzed Enolization | Rate = k[Ketone][H⁺] | Proton removal from the α-carbon (C-1) | Steric hindrance around the α-carbon |

| Nucleophilic Addition | Rate = k[Ketone][Nucleophile] | Attack of the nucleophile on the carbonyl carbon | Steric bulk of the nucleophile and gem-dimethyl group |

Analysis of Reaction Intermediates and Transition States

Many reactions of ketones proceed through short-lived intermediates and high-energy transition states. Identifying these species is key to understanding the reaction pathway.

Enolate/Enol Intermediates: As mentioned, reactions at the α-carbon proceed through an enol (in acidic conditions) or an enolate (in basic conditions). For this compound, this intermediate can only form by removing a proton from the C-1 methyl group, leading to an exocyclic double bond in the enol/enolate form. This intermediate is nucleophilic and will react with electrophiles at the C-1 carbon. libretexts.org

Tetrahedral Intermediates: Nucleophilic addition to the carbonyl carbon involves the formation of a tetrahedral alkoxide intermediate. masterorganicchemistry.comlibretexts.org In this step, the hybridization of the carbonyl carbon changes from sp² (trigonal planar) to sp³ (tetrahedral). This intermediate is typically protonated in a subsequent step to yield the final alcohol product. The stability of this intermediate and the energy of the transition state leading to it are heavily influenced by the steric bulk of both the ketone and the attacking nucleophile.

Radical Intermediates: In radical reactions, such as atmospheric oxidation, the initial step is often the abstraction of a hydrogen atom to form a carbon-centered radical. researchgate.net The stability of the resulting radical determines the most likely site of abstraction. For this compound, abstraction could occur at various positions along the alkyl chain. Computational studies on similar ketones help predict the relative energies of these radical intermediates and the transition states for their formation. researchgate.net

The study of these transient species often requires a combination of experimental techniques (like spectroscopy of trapped intermediates) and computational chemistry to model their structures and energies.

Advanced Spectroscopic Characterization and Structural Elucidation of 3,3 Dimethylhept 5 En 2 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structure. For a molecule like 3,3-dimethylhept-5-en-2-one, ¹H and ¹³C NMR would provide critical information about its connectivity and chemical environment.

Proton (¹H) NMR for Structural Connectivity and Stereochemistry

The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to each unique proton environment in the molecule.

Methyl Protons (H-1): The three protons of the acetyl methyl group would likely appear as a singlet in the range of δ 2.1-2.3 ppm, a typical region for protons on a carbon adjacent to a carbonyl group. libretexts.org

Gem-Dimethyl Protons (H-4): The six protons of the two methyl groups at the C-3 position would also appear as a singlet, likely in the range of δ 1.0-1.3 ppm.

Methylene (B1212753) Protons (H-4'): The two protons of the methylene group adjacent to the double bond (C-4) would likely appear as a doublet.

Olefinic Protons (H-5 and H-6): The protons on the carbon-carbon double bond would resonate in the downfield region, typically between δ 5.0 and 6.5 ppm. Their splitting patterns would be complex due to coupling with each other and with the adjacent methylene and methyl protons. The coupling constant (J-value) between these protons would indicate the stereochemistry of the double bond (cis or trans).

Terminal Methyl Protons (H-7): The protons of the terminal methyl group would likely appear as a doublet, coupling with the adjacent olefinic proton.

Carbon (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals would be expected for each of the nine carbon atoms.

| Carbon Atom | Expected Chemical Shift (δ) Range (ppm) | Rationale |

| C-1 (Methyl) | 25-35 | Adjacent to a carbonyl group. |

| C-2 (Carbonyl) | 190-215 | Characteristic of a ketone carbonyl. tjpr.org |

| C-3 (Quaternary) | 35-45 | Alkyl quaternary carbon. |

| C-4 (Gem-Dimethyl) | 20-30 | Equivalent methyl groups. |

| C-5 (Olefinic) | 120-140 | sp² hybridized carbon. |

| C-6 (Olefinic) | 120-140 | sp² hybridized carbon. |

| C-7 (Methyl) | 15-25 | Alkyl methyl group. |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals and to determine the complete structure, a suite of 2D NMR experiments would be essential. libretexts.orgresearchgate.net

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling relationships, for example, between the olefinic protons and the adjacent methylene and methyl protons. wiley.com

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom. wiley.com

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity across quaternary carbons and the carbonyl group. wiley.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which can help to confirm stereochemistry, particularly around the double bond. libretexts.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

Electron Ionization (EI-MS) for Molecular Weight and Fragmentation Analysis

Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation of the molecule. The mass spectrum of this compound (Molecular Weight: 140.22 g/mol ) would be expected to show a molecular ion peak (M⁺) at m/z 140.

Common fragmentation pathways for ketones include alpha-cleavage and McLafferty rearrangement. libretexts.org

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and an adjacent carbon. For this compound, this could lead to the formation of an acylium ion at m/z 43 (CH₃CO⁺) or a fragment at m/z 97 by loss of the acetyl group.

McLafferty Rearrangement: This rearrangement is possible if there is a gamma-hydrogen available for transfer to the carbonyl oxygen. In this specific molecule, a McLafferty rearrangement is unlikely due to the substitution pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental formula. For this compound, the expected exact mass for the molecular formula C₉H₁₆O would be calculated and compared to the experimental value to confirm the composition.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for separating, identifying, and quantifying individual components within a volatile or semi-volatile mixture. chromatographyonline.comsigmaaldrich.com It is particularly well-suited for the analysis of ketones and their derivatives, making it an essential tool for assessing the purity of this compound and for analyzing reaction mixtures containing this compound. nih.govresearchgate.net The combination of gas chromatography's high-resolution separation capabilities with the specific detection and structural elucidation power of mass spectrometry provides exceptional sensitivity and selectivity. researchgate.netmdpi.com

In the context of synthesizing or isolating this compound, GC-MS is instrumental in monitoring the reaction progress, identifying the presence of starting materials, by-products, and isomers. rsc.orgshimadzu.com The gas chromatograph separates compounds based on their boiling points and interactions with the stationary phase of the GC column. Each separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum is a unique fingerprint, plotting the mass-to-charge ratio (m/z) of the fragments against their relative abundance.

The purity of a this compound sample can be determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all detected peaks. researchgate.net For trace-level impurity analysis, multidimensional GC/MS (MDGC/MS) systems can be employed to enhance separation and improve detectability. researchgate.net In cases where ketones are present in complex matrices or at low concentrations, derivatization with agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be used to create derivatives with improved volatility and detectability. sigmaaldrich.comresearchgate.net

While specific mass spectral data for this compound is not widely published, data for the structurally similar compound 3,3-Dimethylhex-5-en-2-one provides insight into the expected fragmentation patterns. The fragmentation would likely involve cleavage alpha to the carbonyl group (α-cleavage), McLafferty rearrangements, and fragmentation of the alkyl chain.

| Mass-to-Charge (m/z) | Relative Intensity (%) | Plausible Fragment Ion |

|---|---|---|

| 55 | 99.99 | [C4H7]+ |

| 43 | 47.63 | [CH3CO]+ (Acetyl Cation) |

| 83 | 47.14 | [M-C2H3O]+ or [C6H11]+ |

| 108 | 10.59 | [M-H2O]+ or [C8H12]+ |

| 111 | 10.24 | [M-CH3]+ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. libretexts.orgresearchgate.net It works on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes. libretexts.org For this compound, IR spectroscopy provides definitive evidence for its key structural features: the ketone carbonyl group (C=O) and the alkene carbon-carbon double bond (C=C).

As an α,β-unsaturated ketone, the electronic conjugation between the C=O and C=C double bonds in this compound significantly influences the positions of their respective stretching absorption bands. ias.ac.inorgchemboulder.com Conjugation lowers the energy (and thus the wavenumber) of the carbonyl stretch compared to a saturated aliphatic ketone (typically ~1715 cm⁻¹). orgchemboulder.comvscht.cz This is because the delocalization of π-electrons reduces the double bond character of the C=O bond, weakening it slightly. Similarly, the C=C stretching frequency is also affected.

The IR spectrum of this compound is expected to display several characteristic absorption bands:

C=O Stretch: A strong, sharp absorption band in the range of 1666–1685 cm⁻¹ is characteristic of an α,β-unsaturated ketone. orgchemboulder.comvscht.cz

C=C Stretch: An absorption of variable intensity, typically medium to weak, is expected in the region of 1600–1650 cm⁻¹ due to the conjugated alkene. vscht.cz

=C-H Stretch: Absorption bands for the vinyl C-H bonds will appear just above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ range. vscht.cz

C-H Stretch (Alkyl): Strong absorptions for the C-H bonds of the methyl and methylene groups will be observed just below 3000 cm⁻¹, usually in the 2850–2960 cm⁻¹ region. orgchemboulder.com

=C-H Bend: Out-of-plane bending vibrations for the hydrogens on the double bond typically result in strong absorptions in the fingerprint region, between 650-1000 cm⁻¹.

The ratio of the integrated band intensities of the C=O and C=C stretching vibrations can sometimes give an indication of the geometry (s-cis vs. s-trans) of the enone chromophore. rsc.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Alkene | =C-H Stretch | 3010 - 3100 | Medium |

| Alkyl | -C-H Stretch | 2850 - 2960 | Strong |

| α,β-Unsaturated Ketone | C=O Stretch | 1666 - 1685 orgchemboulder.comvscht.cz | Strong |

| Alkene | C=C Stretch | 1600 - 1650 vscht.cz | Medium-Weak |

| Alkene | =C-H Bend | 650 - 1000 | Strong |

Other Advanced Spectroscopic Methods (e.g., Raman Spectroscopy, UV-Vis Spectroscopy)

Beyond GC-MS and IR, other advanced spectroscopic techniques provide complementary information for the structural elucidation of this compound and its derivatives.

Raman Spectroscopy

Raman spectroscopy is another form of vibrational spectroscopy that is often considered complementary to IR spectroscopy. vscht.czumsl.edu While IR spectroscopy measures the absorption of light, Raman spectroscopy measures the inelastic scattering of light. A key difference in selection rules means that highly symmetrical and non-polar bonds often produce strong signals in Raman spectra, whereas they may be weak or absent in IR spectra. umsl.edu

For this compound, Raman spectroscopy is particularly useful for observing the C=C double bond. s-a-s.org

C=C Stretch: The C=C stretching vibration in alkenes gives rise to a characteristically strong and intense band, typically in the range of 1630-1690 cm⁻¹. Conjugation, as in an enone system, lowers this frequency to the 1580-1660 cm⁻¹ region. vscht.cz This band is often much more prominent in the Raman spectrum than in the IR spectrum.

C=O Stretch: Conversely, the C=O stretching vibration, which is very strong in the IR, tends to be weak in the Raman spectrum of ketones. vscht.cz

s-cis/s-trans Isomerism: The relative intensities of the C=O and C=C bands can differ significantly between s-cis and s-trans conformers, with the C=O band of the s-trans isomer being notably more intense in Raman spectra. cdnsciencepub.com

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. hnue.edu.vn It is particularly informative for compounds containing conjugated systems, or chromophores. The enone system in this compound is a chromophore that gives rise to characteristic absorptions in the UV region. youtube.comresearchgate.net

Conjugated enones typically exhibit two main electronic transitions:

π → π* Transition: This is a high-intensity absorption (large molar absorptivity, ε) that corresponds to the promotion of an electron from a π bonding orbital to a π* antibonding orbital. For acyclic or six-membered ring enones, this transition is typically observed in the 215–250 nm range. hnue.edu.vnyoutube.com

n → π* Transition: This is a low-intensity absorption (small ε) resulting from the promotion of a non-bonding electron (from one of the lone pairs on the oxygen atom) to a π* antibonding orbital. This transition occurs at a longer wavelength, generally between 310–330 nm. hnue.edu.vnresearchgate.net

The precise wavelength of the maximum absorption (λmax) for the π → π* transition can be predicted with considerable accuracy using a set of empirical correlations known as the Woodward-Fieser Rules. researchgate.netjove.com These rules start with a base value for the parent chromophore and add increments for various substituents on the double bond.

| Transition Type | Typical λmax Range (nm) | Typical Molar Absorptivity (ε) | Description |

|---|---|---|---|

| π → π | 215 - 250 youtube.com | 8,000 - 20,000 hnue.edu.vn | Strong intensity absorption due to the conjugated enone system. |

| n → π | 310 - 330 hnue.edu.vn | 10 - 100 researchgate.net | Weak intensity, "forbidden" transition from the oxygen lone pair. |

Computational and Theoretical Chemistry Studies of 3,3 Dimethylhept 5 En 2 One

Mechanistic Modeling of Reactions Involving 3,3-Dimethylhept-5-en-2-one

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. For an α,β-unsaturated ketone like this compound, this could involve modeling reactions such as conjugate additions, hydrogenations, or aldol (B89426) condensations. scispace.comnih.govwiley.com

The core of mechanistic modeling is the identification and characterization of transition states (TS). A transition state represents the highest energy point along the minimum energy path between reactants and products. DFT calculations are extensively used to locate the geometry of a transition state and to verify its nature by frequency analysis (a true TS has exactly one imaginary frequency corresponding to the motion along the reaction coordinate). nih.govresearchgate.net

For a reaction involving this compound, such as a Michael addition of a nucleophile, computational chemists would model the approach of the nucleophile to the β-carbon. The calculations would reveal the precise geometry of the transition state, including the lengths of the forming and breaking bonds. uq.edu.au By connecting the reactant, transition state, and product structures through an Intrinsic Reaction Coordinate (IRC) calculation, the entire reaction pathway can be mapped out. nih.gov This provides a "movie" of the reaction at the atomic level. Such studies have been performed on similar enone systems to rationalize regioselectivity and stereoselectivity. chemrxiv.orgresearchgate.net

Once the stationary points (reactants, products, and transition states) on the potential energy surface have been characterized, statistical thermodynamics can be used to calculate important kinetic and thermodynamic parameters. acs.org

The activation energy (Ea) is obtained from the energy difference between the reactants and the transition state. Using Transition State Theory, the Gibbs free energy of activation (ΔG‡) can be calculated, which is directly related to the reaction rate constant (k). uq.edu.au Comparing the ΔG‡ values for competing reaction pathways allows for the prediction of product ratios. For example, in the asymmetric hydrogenation of acyclic enones, DFT calculations have been used to determine the activation free energies for different pathways, successfully predicting the observed stereochemical outcome. researchgate.net

Illustrative Calculated Parameters for a Hypothetical Reaction: This table shows representative kinetic and thermodynamic data that could be generated for a hypothetical conjugate addition to this compound.

| Parameter | Calculated Value | Unit |

| ΔH_reaction | -25.5 | kcal/mol |

| ΔG_reaction | -15.2 | kcal/mol |

| ΔG‡ (Pathway A) | +21.3 | kcal/mol |

| ΔG‡ (Pathway B) | +24.1 | kcal/mol |

This table is illustrative. Pathway A would be predicted as the major reaction pathway due to its lower activation energy.

Conformational Analysis and Stereochemical Prediction

The flexibility of the heptene (B3026448) chain in this compound means it can adopt numerous conformations. Conformational analysis aims to identify the most stable of these and the energy barriers between them. auremn.org.br The presence of a stereocenter at the C5 position (if the alkene is substituted to create one) or the potential to create new stereocenters through reaction makes stereochemical prediction a key application of computational chemistry.

Computational methods, particularly those combining molecular mechanics for broad conformational searching with DFT for accurate energy refinement, are powerful tools for this purpose. imist.manih.gov By calculating the energies of all possible low-energy conformers, a Boltzmann distribution can be generated to understand the conformational landscape at a given temperature. univ-lille.fr The gem-dimethyl group at the 3-position significantly influences the conformational preferences by restricting rotation around the C3-C4 bond, a phenomenon known as the Thorpe-Ingold effect. acs.org

For reactions that produce new stereocenters, such as the reduction of the ketone or addition across the double bond, computational modeling can predict the stereochemical outcome. acs.orgpnas.org This is achieved by calculating the transition state energies for the pathways leading to all possible stereoisomers. The pathway with the lowest activation energy will be the most favored, and the major product can thus be predicted. researchgate.net For example, in the asymmetric hydrogenation of tetrasubstituted acyclic enones, DFT calculations have successfully modeled the transition states to elucidate the factors controlling enantioselectivity. wiley.comresearchgate.net

Molecular Mechanics and Dynamics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) are computational methods used to model the behavior of molecules at an atomic level. mdpi.com

Molecular Mechanics (MM) focuses on calculating the potential energy of a molecule as a function of its geometry. unipd.it This is achieved using a force field, which is a set of parameters and equations that describe the energy of bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). For a flexible molecule like this compound, with its rotatable bonds and chiral center, conformational analysis is crucial. iupac.org MM calculations can identify low-energy conformations, providing insights into the molecule's preferred shapes. iupac.org While specific data for this compound is not published, a hypothetical conformational analysis would involve systematically rotating the single bonds and calculating the energy of each resulting conformer to identify the most stable structures.

Molecular Dynamics (MD) Simulations extend upon MM by simulating the movement of atoms and molecules over time. mdpi.comproquest.com By solving Newton's equations of motion for a system of atoms, MD provides a dynamic picture of molecular behavior, including conformational changes, solvent interactions, and aggregation phenomena. mdpi.comresearchgate.net For instance, MD simulations of aliphatic ketones in various solvents have been used to understand their liquid-state structure and properties. mdpi.comresearchgate.net A simulation of this compound could reveal how its structure fluctuates at a given temperature and how it interacts with solvent molecules. nih.gov Studies on other unsaturated ketones have used MD simulations to understand their stability and interactions within biological systems, such as enzyme active sites. tubitak.gov.trtubitak.gov.tr

Illustrative Data Table: Hypothetical Relative Energies of this compound Conformers from Molecular Mechanics

This table is for illustrative purposes to show the type of data generated from MM calculations and is not based on experimental or published computational data for this specific molecule.

| Conformer | Dihedral Angle (C4-C5-C6-C7) | Relative Energy (kcal/mol) |

| A (Global Minimum) | 180° (anti-periplanar) | 0.00 |

| B | 60° (gauche) | 1.25 |

| C | -60° (gauche) | 1.30 |

| D | 0° (syn-periplanar) | 5.50 |

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models are instrumental in predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Vis spectra. vu.lt These predictions are vital for structure verification and for understanding the electronic properties of molecules. olemiss.edu

NMR Spectroscopy: Quantum chemical calculations, particularly using Density Functional Theory (DFT), can predict chemical shifts (¹H and ¹³C) and coupling constants with a high degree of accuracy. For this compound, theoretical predictions would help in assigning the signals in its experimental NMR spectra, especially for the complex splitting patterns of the vinyl protons and the diastereotopic methyl groups.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using quantum chemistry. nih.gov These frequencies correspond to the absorption bands in an IR spectrum. For this compound, theoretical calculations would predict the characteristic stretching frequencies for the carbonyl group (C=O) and the carbon-carbon double bond (C=C), as well as bending and stretching frequencies for the C-H bonds.

UV-Vis Spectroscopy: The electronic transitions of unsaturated systems can be predicted using methods like Time-Dependent DFT (TD-DFT). nih.gov For an α,β-unsaturated ketone, the key transitions are the n→π* and π→π* transitions. Theoretical calculations can predict the wavelength of maximum absorption (λ_max) for these transitions, providing insight into the molecule's electronic structure. diva-portal.org

Illustrative Data Table: Predicted Spectroscopic Data for this compound

This table presents hypothetical data that would be the target of theoretical spectroscopic predictions. The values are representative for this class of compound.

| Spectroscopic Parameter | Predicted Value | Experimental Range (Typical for Enones) |

| ¹³C NMR Chemical Shift (C=O) | 209.5 ppm | 195-220 ppm |

| ¹³C NMR Chemical Shift (C=C) | 125.8 ppm, 135.2 ppm | 120-150 ppm |

| ¹H NMR Chemical Shift (Vinyl H) | 5.4 - 5.6 ppm | 5.5-7.5 ppm |

| IR Frequency (C=O stretch) | 1705 cm⁻¹ | 1685-1715 cm⁻¹ |

| IR Frequency (C=C stretch) | 1630 cm⁻¹ | 1620-1680 cm⁻¹ |

| UV-Vis λ_max (π→π) | 225 nm | 210-250 nm |

| UV-Vis λ_max (n→π) | 315 nm | 310-330 nm |

Advanced Computational Methodologies

For more complex chemical questions, particularly those involving reactions or large systems like enzymes, more advanced computational methods are employed.

QM/MM Approaches for Complex Systems

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are designed to study reactions in large, complex systems like solutions or enzymes. nih.govwordpress.com In this approach, the chemically active part of the system (e.g., the substrate and key amino acid residues in an enzyme active site) is treated with a high-level, accurate QM method, while the rest of the system (the bulk of the protein and solvent) is treated with a more computationally efficient MM force field. diva-portal.orgfrontiersin.org

For example, if studying the enzymatic reduction of the double bond in this compound, a QM/MM approach would be ideal. acs.org The enone substrate and the enzyme's cofactor (like NADH) would be in the QM region, allowing for the explicit modeling of bond-breaking and bond-forming events. acs.org The surrounding protein environment would be the MM region, providing the steric and electrostatic influence on the reaction. This method allows for the calculation of reaction pathways and activation energies in a realistic biological context. scispace.comacs.org

Machine Learning Applications in Reaction Prediction

Machine learning (ML) is an emerging and powerful tool in chemistry for predicting reaction outcomes, identifying optimal reaction conditions, and even designing new synthetic pathways. nih.govacs.org Instead of being programmed with explicit chemical rules, ML models are trained on large datasets of known reactions. nih.gov

For a molecule like this compound, ML could be applied in several ways:

Reaction Outcome Prediction: Given the starting material and a set of reagents, an ML model could predict the most likely product. acs.org For instance, it could predict the stereochemical outcome of a reduction or the regioselectivity of an addition reaction to the double bond. nih.gov

Reagent and Condition Recommendation: An ML model could suggest suitable reagents, catalysts, and solvents to achieve a desired transformation of this compound. nih.gov

Retrosynthesis: ML algorithms can propose potential starting materials from which a target molecule like this compound could be synthesized.

These models typically represent molecules as "fingerprints" or graphs and use neural networks to learn the complex relationships between reactants, reagents, and products. neurips.cc

Applications of 3,3 Dimethylhept 5 En 2 One in Complex Molecule Synthesis

Role as a Key Intermediate in Building Block Chemistry

The strategic placement of functional groups in 3,3-Dimethylhept-5-en-2-one makes it an important precursor for various classes of organic compounds. Its utility as a starting material is well-documented in the synthesis of both acyclic and cyclic systems.

Terpenoids and isoprenoids are a large and diverse class of naturally occurring organic chemicals. The structural framework of this compound, particularly its branched methyl groups, makes it an attractive starting point for the synthesis of analogues of these compounds. nih.gov For instance, the synthesis of lavandulol, a monoterpene alcohol, can be achieved through a synthetic route involving the reductive cleavage of ethers derived from the related compound 6-chloro-2,6-dimethylhept-2-ene. journals.co.za Furthermore, the core structure is relevant in the synthesis of other complex terpenoids, such as the monoterpene grandisol. capes.gov.br The synthesis of various isoprenoid diphosphate (B83284) analogs has been developed to explore their biochemical functions, highlighting the importance of building blocks with isoprenoid-like structures. nih.gov

Table 1: Examples of Terpenoid/Isoprenoid-related Syntheses Involving Similar Structural Motifs

| Target/Intermediate | Synthetic Context | Reference |

| Lavandulol | Synthesized via reductive cleavage of benzyl (B1604629) ethers derived from a related chloro-dimethylheptene structure. | journals.co.za |

| Grandisol | Synthetic schemes have been developed centered on bicyclo[3.2.0]heptan-endo-2-ol, which can be derived from related dienols. | capes.gov.br |

| Isoprenoid Diphosphate Analogs | Various non-natural analogs are synthesized to study enzyme specificity and biochemical pathways. | nih.gov |

The ketone and alkene functionalities of this compound and related structures are reactive sites for cyclization and addition reactions, leading to a variety of heterocyclic compounds.

Tetrahydrofurans: The intramolecular cyclization of unsaturated alcohols, which can be derived from ketones like this compound, is a common method for synthesizing substituted tetrahydrofurans. For example, the cyclization of 2,6-dimethyl-hept-5-en-2-ol, a closely related tertiary alcohol, can be mediated by various reagents to form a tetrahydrofuran (B95107) ring, a motif present in many natural products. researchgate.net

Thioethers: The α,β-unsaturated ketone moiety, which can be formed from this compound, is susceptible to conjugate addition by thiols (thia-Michael addition) to form β-sulfanyl ketones. mdpi.com This reaction is a fundamental method for constructing carbon-sulfur bonds and is widely used in the synthesis of various thioethers. researchgate.netresearchgate.netorganic-chemistry.org The reaction can be catalyzed by both acids and bases and provides a direct route to functionalized thioethers. mdpi.comresearchgate.net

Pyran Derivatives: Pyran rings are common in many natural products and biologically active compounds. scielo.brresearchgate.net Multicomponent reactions involving an aldehyde, a β-dicarbonyl compound, and malononitrile (B47326) are frequently used to synthesize substituted 4H-pyrans. scielo.br While not a direct precursor in this specific reaction, the ketone functionality of this compound can be envisioned as a synthon for constructing various pyran-based structures through different synthetic strategies, such as those involving intramolecular cyclizations of functionalized derivatives. nih.govgoogle.com For instance, dihydropyran-2-one derivatives are key intermediates in the synthesis of biologically active natural products. nih.gov

Contributions to Natural Product Synthesis

The unique structural elements of this compound are valuable for introducing specific fragments into complex natural product targets.

The gem-dimethyl group adjacent to the ketone is a key feature that can be incorporated into larger molecules. This structural motif is present in a variety of natural products. The synthesis of complex molecules such as a 35-member stereoisomer library of Bistramide A showcases the use of building blocks containing dimethylheptene fragments. nih.gov Similarly, the synthesis of certain chromanone derivatives utilizes 2-(2,6-Dimethylhept-5-en-1-yl) fragments to build the final structure. nih.gov

The development of stereocontrolled reactions is crucial in modern organic synthesis. The alkene and ketone groups of this compound and its derivatives can participate in a variety of stereoselective transformations. For example, Barbier-type reactions, which involve the reaction of a carbonyl compound with an allyl halide in the presence of a metal, can be used to generate chiral homoallylic alcohols with a high degree of stereocontrol. researchtrends.net The resulting stereocenters can then be used to direct the formation of subsequent stereocenters in the synthesis of complex natural products. Asymmetric synthesis methods, such as those used in the creation of warfarin (B611796) analogs, can employ chiral catalysts to control the stereochemical outcome of additions to α,β-unsaturated ketones. researchgate.net

Table 2: Research Findings on Stereocontrolled Synthesis

| Reaction Type | Key Feature | Application | Reference |

| Barbier Reaction | Generation of chiral homoallylic alcohols from carbonyl precursors. | Natural Product Synthesis | researchtrends.net |

| Asymmetric Michael Addition | Enantioselective addition to α,β-unsaturated ketones catalyzed by chiral catalysts. | Synthesis of Chiral Compounds | researchgate.net |

| Lewis Acid-Mediated Cyclization | Diastereoselective formation of substituted tetrahydrofurans. | Heterocycle Synthesis | nih.gov |

Development of Novel Synthetic Reagents and Catalysts Utilizing its Structure

While this compound is primarily used as a building block, its structural features have the potential to be incorporated into the design of new reagents and catalysts. For example, chiral ligands for asymmetric catalysis often contain specific structural motifs to create a well-defined chiral environment around a metal center. The stereocontrolled functionalization of the alkene or ketone could lead to chiral derivatives that could be explored as ligands in asymmetric synthesis. However, specific examples of reagents or catalysts directly derived from this compound are not prominently documented in the reviewed literature. The focus remains on its application as a synthetic intermediate.

Information regarding the applications of this compound in complex molecule synthesis and material science is not available in publicly accessible scientific literature and databases.

Following a comprehensive search for scholarly articles, patents, and research data, no specific information was found detailing the use of the chemical compound this compound in the requested applications. The searches, which included the compound name and its CAS number (88356-09-6), did not yield any relevant results for its role as a building block in the synthesis of complex molecules or as a monomer or component in the development of advanced polymers.

Consequently, it is not possible to provide a scientifically accurate and detailed article on the following topics as requested:

Material Science Applications as a Monomer or Component of Advanced Polymers

The absence of research findings prevents the creation of the specified content, including data tables and detailed discussions.

Future Research Directions and Perspectives for 3,3 Dimethylhept 5 En 2 One

Exploration of New Synthetic Pathways for Enhanced Efficiency and Sustainability

The development of efficient and sustainable methods for synthesizing α,α-disubstituted β,γ-unsaturated ketones like 3,3-Dimethylhept-5-en-2-one is a primary area for future research. Current strategies often involve multiple steps, and improving atom economy and reducing waste are key goals.

Future investigations could focus on transition-metal-free methodologies. For instance, the use of a KOtBu/DMSO superbase system has shown promise in the α-vinylation of ketones with arylacetylenes to produce β,γ-unsaturated ketones with high stereoselectivity. nih.gov Adapting this method for the introduction of a propenyl group to 3-methylbutan-2-one could provide a more direct and sustainable route.

Another promising avenue is the catalytic cross-addition of dienes and aldehydes. Ruthenium hydride catalysts, such as RuHCl(CO)(PPh₃)₃, have been effective in reacting dienes with various aldehydes to form β,γ-unsaturated ketones. organic-chemistry.org Research into applying this to isoprene (B109036) and acetaldehyde (B116499) could yield this compound, potentially with high regioselectivity.

Furthermore, copper-catalyzed hydroacylation of allenes presents a modern approach. While current methods have focused on 1,1-disubstituted allenes with anhydrides, exploring the use of simpler allenes and acyl sources could be adapted for the synthesis of our target molecule. researchgate.net The development of reusable heterogeneous catalysts, such as nano copper ferrite, also offers a green and efficient alternative for the synthesis of β,γ-unsaturated ketones. researchgate.net

Table 1: Potential Sustainable Synthetic Routes for this compound

| Method | Catalyst/Reagent | Key Features | Potential for this compound |

|---|---|---|---|

| Superbase-promoted α-vinylation | KOtBu/DMSO | Transition-metal-free, high stereoselectivity nih.gov | Direct vinylation of 3-methylbutan-2-one. |

| Ruthenium-catalyzed cross-addition | RuHCl(CO)(PPh₃)₃ | High efficiency, broad substrate scope organic-chemistry.org | Reaction of isoprene and acetaldehyde. |

| Copper-catalyzed hydroacylation | Copper/phosphine ligand | Enantioselective, good functional group tolerance researchgate.net | Adaptation for simpler allenes and acyl sources. |

| Heterogeneous catalysis | Nano copper ferrite | Reusable catalyst, mild conditions researchgate.net | Allylation of an appropriate acid chloride. |

Investigation of Undiscovered Reactivity Profiles

The unique structural features of this compound suggest a variety of unexplored chemical reactions. The gem-dimethyl group at the α-position sterically hinders the ketone, which could lead to unique selectivity in reactions compared to unhindered ketones.

One area of interest is photochemical reactions. β,γ-Unsaturated ketones are known to undergo various photochemical transformations, including the oxa-di-π-methane (ODPM) rearrangement and 1,3-acyl shifts. mdpi.comresearchgate.net The specific substitution pattern of this compound could favor one pathway over others, leading to novel cyclic or isomeric products. The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl and an alkene, is another possibility, which could lead to the formation of oxetane (B1205548) rings. ehu.esmdpi.com

The presence of both a ketone and an alkene allows for selective transformations. For example, the ene reaction with singlet oxygen could lead to allylic hydroperoxides, which can then be converted to other functionalized molecules. researchgate.net Additionally, the potential for intramolecular reactions, such as the aza-Prins reaction, where the ketone could be converted to an imine and then cyclize with the alkene, opens pathways to nitrogen-containing heterocyclic compounds. organic-chemistry.orgmdpi.com The reactivity of the gem-dimethyl group itself, which can influence reaction pathways through steric hindrance and electronic effects, is also a key area for future study. rsc.org

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

Understanding the mechanisms and kinetics of reactions involving this compound requires advanced analytical techniques. In situ spectroscopic methods are particularly valuable for monitoring reactions in real-time without the need for sampling.

Future research could employ Fourier-transform infrared (FTIR) spectroscopy to monitor the progress of reactions such as hydrogenation or isomerization. mdpi.comrsc.org ReactIR technology, for instance, can provide real-time concentration data of reactants, intermediates, and products, offering insights into reaction kinetics and mechanisms. rsc.org For example, in a catalytic hydrogenation, the disappearance of the C=O and C=C stretching frequencies could be tracked simultaneously to determine selectivity.

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. It can be used to monitor the formation of intermediates in complex reactions, such as Grignard additions or catalytic cycles. acs.org This would be particularly useful for studying the regioselectivity of reactions involving the double bond versus the carbonyl group.

Raman spectroscopy also offers advantages for in situ monitoring, especially for reactions in aqueous media or with solid catalysts. researchgate.net It can provide complementary information to FTIR and is well-suited for studying vibrational modes of the carbon skeleton.

Table 2: Advanced Spectroscopic Techniques for Studying this compound

| Technique | Application | Information Gained |

|---|---|---|

| In situ FTIR (e.g., ReactIR) | Real-time monitoring of hydrogenation, isomerization, or other functional group transformations. | Reaction kinetics, intermediate identification, catalyst performance. mdpi.comrsc.org |

| In situ NMR | Mechanistic studies of catalytic cycles, monitoring of isomeric distribution. | Identification of transient intermediates, determination of regioselectivity and stereoselectivity. acs.org |

| Raman Spectroscopy | Monitoring reactions with solid catalysts or in aqueous media. | Complementary vibrational information, catalyst-substrate interactions. researchgate.net |

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental work is a powerful paradigm for modern chemical research. For this compound, this integrated approach can accelerate the discovery of new reactions and the optimization of existing ones.

Density Functional Theory (DFT) calculations can be employed to predict reaction pathways and transition states for potential reactions. ulisboa.ptnih.gov For example, DFT could be used to model the photochemical rearrangements of this compound to determine the relative energy barriers for the ODPM versus the 1,3-acyl shift pathways. researchgate.net Computational studies have also been used to understand the stereoselectivity in the synthesis of β,γ-unsaturated ketones, which could guide the development of new asymmetric syntheses for analogues of our target molecule. researchgate.netresearchgate.net

This predictive power allows for the rational design of experiments. For instance, if computational models suggest a particular catalyst should favor a desired reaction, that catalyst can be prioritized for experimental screening. This approach has been successfully used in the development of catalysts for the hydrogenation of ketones and the synthesis of β,γ-unsaturated ketones. ulisboa.ptcdnsciencepub.com The combination of experimental results with computational analysis can then be used to refine the models, leading to a deeper understanding of the underlying chemical principles.

Expanding Applications in Diverse Chemical Synthesis Fields

While this compound may currently be considered a niche chemical, its unique structure makes it a potentially valuable building block in several areas of chemical synthesis.

One of the most promising applications is in the synthesis of fine chemicals, particularly fragrances. cdnsciencepub.comnih.gov The structural motifs present in this compound are found in various natural and synthetic odorants. For example, β,γ-unsaturated ketones are precursors to important fragrance compounds like damascones. cdnsciencepub.com Future research could explore the conversion of this compound into novel fragrance molecules through reactions such as isomerization, cyclization, or functional group manipulation.

Another potential application lies in the synthesis of agrochemicals, specifically pyrethroid insecticides. tandfonline.comthieme-connect.com Certain pyrethroids are esters of chrysanthemic acid, and β,γ-unsaturated ketones can serve as precursors to the cyclopropane (B1198618) ring system of this acid. Research into the conversion of this compound to a chrysanthemic acid analogue could lead to new pesticide candidates.

The compound could also serve as a versatile intermediate for the synthesis of complex heterocyclic compounds. nih.gov The ketone can be a handle for forming pyrazoles or pyridazinones, while the alkene offers a site for cycloadditions or other ring-forming reactions. ulisboa.ptnih.gov This could lead to the discovery of new molecules with potential biological activity.

Q & A

Q. What strategies address contradictory data in published studies on the compound’s reaction mechanisms?

Q. How can researchers design experiments to probe the compound’s role in catalytic cycles (e.g., as a ligand or intermediate)?

Q. What methodologies elucidate the relationship between this compound’s stereoelectronic properties and its reactivity?

Q. How can isotopic labeling (e.g., ¹³C, ²H) track the compound’s metabolic fate in biological systems?

- Methodological Answer : Synthesize isotopically labeled analogs via catalytic deuteration or ¹³C-enriched precursors. Use LC-HRMS to trace labeled fragments in in vitro/in vivo metabolism studies. Validate with stable isotope tracing (SIT) protocols .

Q. What experimental and computational approaches resolve ambiguities in the compound’s tautomeric equilibria?

Q. How can researchers ensure compliance with safety guidelines when handling this compound in high-throughput screenings?

- Methodological Answer : Follow ECHA guidelines for PPE (gloves, goggles) and fume hood use. Implement toxicity screenings (e.g., Ames test) for mutagenicity assessment. Maintain SDS documentation and emergency response protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.